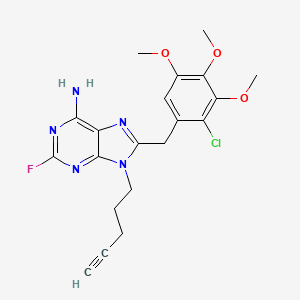![molecular formula C27H28N4O3 B1678393 Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate CAS No. 622795-76-0](/img/structure/B1678393.png)
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is a chemical compound with the molecular formula C27H28N4O3 . It is also known by other names such as PIP-199 and has a molecular weight of 456.5 g/mol .
Molecular Structure Analysis
The compound has a complex structure that includes a piperazine ring, a pyridine ring, and an indole ring with a phenyl group . The exact 3D conformer and 2D structure can be found in chemical databases like PubChem .Physical And Chemical Properties Analysis
This compound has several computed properties. It has a XLogP3-AA value of 4.3, indicating its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . The compound has six rotatable bonds . Its exact mass and monoisotopic mass are 456.21614077 g/mol . The topological polar surface area is 70.8 Ų . It has 34 heavy atoms .Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibition
Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate is related to bis(heteroaryl)piperazines (BHAPs), which have shown significant potential in inhibiting the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. Romero et al. (1994) discovered that analogues of U-80493E, a compound similar to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, were 10-100 times more potent in inhibiting HIV-1 reverse transcriptase than the original molecule (Romero et al., 1994).
Insecticide Development
Another application is in the field of insecticides. Cai et al. (2010) explored the use of PAPP, a compound related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, as a lead compound for new insecticides targeting the armyworm Pseudaletia separata. They found that most of the designed compounds exhibited growth-inhibiting activities or larvicidal activities against the armyworm (Cai et al., 2010).
Antimicrobial Activity
Fandaklı et al. (2012) investigated the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, which are structurally related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate. They discovered that the synthesized Mannich bases showed good activity against test microorganisms (Fandaklı et al., 2012).
Serotonergic Receptor Study
Plenevaux et al. (2000) conducted research with [18F]p-MPPF, a compound similar to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, for studying serotonergic neurotransmission with positron emission tomography (PET). This research could provide insights into the serotonergic system and its role in various neurological conditions (Plenevaux et al., 2000).
Dopamine Receptor Interaction
Van der Zee and Hespe (1985) studied substituted 1-[2-(diphenylmethoxy)ethyl]piperazines, which are structurally related to Ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-2-pyridylmethyl]piperazinecarboxylate, for their affinity to specific dopamine binding sites. This research could have implications in understanding and treating disorders related to dopamine neurotransmission (Van der Zee & Hespe, 1985).
Propriétés
IUPAC Name |
ethyl 4-[(1-hydroxy-2-phenylindol-3-yl)-pyridin-2-ylmethyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O3/c1-2-34-27(32)30-18-16-29(17-19-30)26(22-13-8-9-15-28-22)24-21-12-6-7-14-23(21)31(33)25(24)20-10-4-3-5-11-20/h3-15,26,33H,2,16-19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTCTSYSZSYNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(C2=CC=CC=N2)C3=C(N(C4=CC=CC=C43)O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-((1-hydroxy-2-phenyl-1H-indol-3-yl)(pyridin-2-yl)methyl)piperazine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



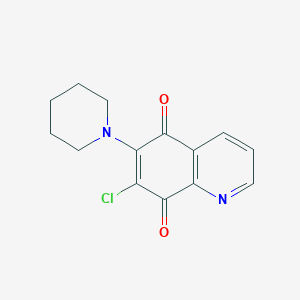

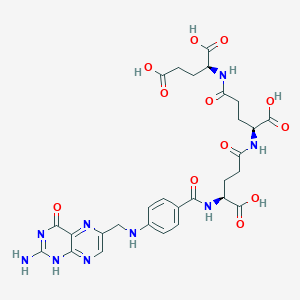

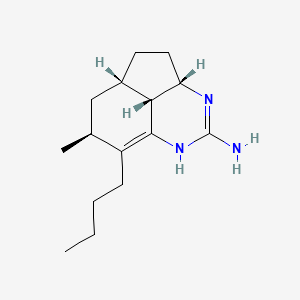
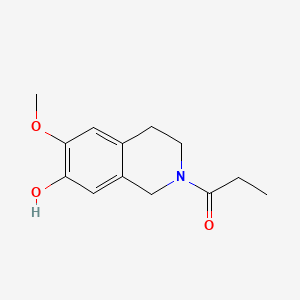
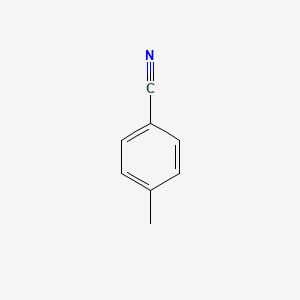
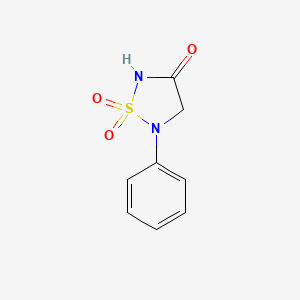
![2-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B1678326.png)
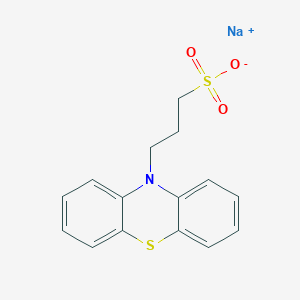
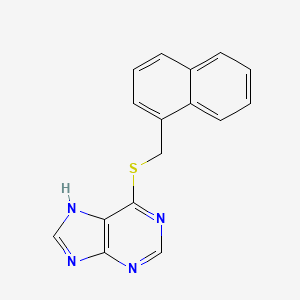
![2-(4-Fluorophenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B1678330.png)
![N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B1678331.png)
